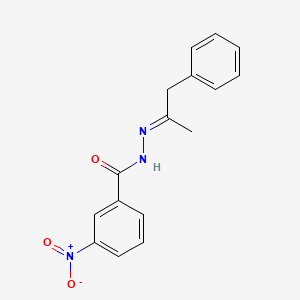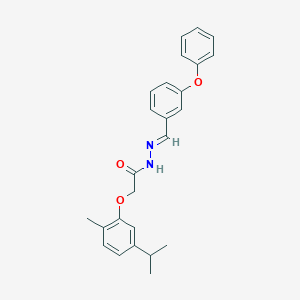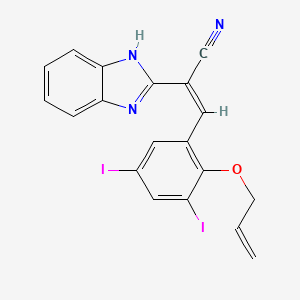
N-(2,6-dimethylphenyl)quinoline-8-sulfonamide
Overview
Description
N-(2,6-dimethylphenyl)quinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline sulfonamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)quinoline-8-sulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and selectivity in forming the desired sulfonamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the CuAAC reaction remains a preferred method due to its scalability and high yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline sulfonic acids, while reduction may produce quinoline sulfonamides with different substituents .
Scientific Research Applications
N-(2,6-dimethylphenyl)quinoline-8-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as the muscle isoform 2 of pyruvate kinase (PKM2). This enzyme plays a crucial role in cancer metabolism, and the compound’s inhibition of PKM2 leads to reduced intracellular pyruvate levels, affecting cancer cell viability and proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline sulfonamides: These compounds share a similar sulfonamide group and have broad-spectrum applications in medicine and pharmacology.
Quinoline derivatives: These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N-(2,6-dimethylphenyl)quinoline-8-sulfonamide is unique due to its specific structure, which allows it to selectively inhibit PKM2, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-6-3-7-13(2)16(12)19-22(20,21)15-10-4-8-14-9-5-11-18-17(14)15/h3-11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMHHDNUXMSYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3863212.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride](/img/structure/B3863220.png)
![N-(3-ethoxy-2-hydroxypropyl)-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B3863226.png)
![N-({N'-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B3863238.png)
![[(4-bromophenyl)-phenylmethyl]urea](/img/structure/B3863249.png)
![N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B3863250.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B3863264.png)
![2-(3-chlorophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide](/img/structure/B3863281.png)

![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine](/img/structure/B3863300.png)
![N-({N'-[(E)-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLOROPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B3863303.png)

![N-({N'-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B3863310.png)

